

physical properties of 2-Chlorooxazolo[4,5-b]pyridine

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Compound of Interest

Compound Name: 2-Chlorooxazolo[4,5-b]pyridine

Cat. No.: B1370745

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An In-depth Technical Guide to the Physical Properties of 2-Chlorooxazolo[4,5-b]pyridine

This guide provides a detailed examination of the physical properties of **2-Chlorooxazolo[4,5-b]pyridine**, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. Given its structural significance as a building block, a thorough understanding of its physical characteristics is paramount for its effective application in synthesis, formulation, and development. This document synthesizes available data with established principles of physical organic chemistry to offer a comprehensive profile for laboratory professionals.

Introduction to 2-Chlorooxazolo[4,5-b]pyridine

2-Chlorooxazolo[4,5-b]pyridine is a fused heterocyclic system where an oxazole ring is annulated to a pyridine ring. The presence of a chlorine atom at the 2-position of the oxazole moiety renders it a versatile intermediate for further functionalization, typically via nucleophilic substitution reactions. The oxazolopyridine scaffold itself is found in various biologically active molecules, making this a key precursor for drug discovery programs.^{[1][2]} The nitrogen atom in the pyridine ring and the oxazole ring's heteroatoms introduce polarity, which significantly influences the compound's physical properties.^[1]

Core Molecular and Physical Identifiers

A precise identification of a chemical substance is the foundation of all scientific investigation. The following table summarizes the key identifiers for **2-Chlorooxazolo[4,5-b]pyridine**.

Property	Value	Source(s)
CAS Registry Number	325976-45-2	[3][4]
Molecular Formula	C ₆ H ₃ ClN ₂ O	[3][4][5]
Molecular Weight	154.55 g/mol	[3][4][5]
Canonical SMILES	<chem>C1=CC2=C(N=C1)N=C(O2)Cl</chem>	[3][4]
InChI Key	UCXLYNLRJWXAIR-UHFFFAOYSA-N	[4]
Purity (Typical)	≥97%	[4]
Recommended Storage	Inert atmosphere, store at ≤ -20°C	[3]

The recommended storage conditions—under an inert atmosphere and at low temperatures—suggest that the compound may be sensitive to moisture, atmospheric oxygen, or thermal degradation over time.[3] This is a critical consideration for maintaining sample integrity for both experimental use and analytical characterization.

State, Appearance, and Thermal Properties

While specific experimental data for the melting and boiling points of **2-Chlorooxazolo[4,5-b]pyridine** are not widely published, we can infer its likely characteristics and outline the standard methodologies for their determination.

Appearance: Based on related oxazolopyridine derivatives, **2-Chlorooxazolo[4,5-b]pyridine** is expected to be a solid at room temperature, likely appearing as a white, off-white, or pale yellow crystalline powder. Visual inspection and documentation of color and form are the primary steps in its characterization.

Melting Point: The melting point is a crucial indicator of purity. For a crystalline solid, a sharp melting range (typically < 1°C) is indicative of high purity. The melting point of the related compound, Oxazolo[4,5-b]pyridin-2(3H)-one, is reported to be in the range of 212-216°C, suggesting that the core heterocyclic system is thermally stable. The introduction of a chloro-

substituent in place of an oxo group is expected to alter the crystal lattice energy and intermolecular interactions, thus influencing the melting point.

Experimental Protocol: Determination of Melting Point via Differential Scanning Calorimetry (DSC)

- **Sample Preparation:** Accurately weigh 1-3 mg of **2-Chlorooxazolo[4,5-b]pyridine** into an aluminum DSC pan. Crimp the pan with a lid.
- **Instrument Setup:** Place the sample pan and an empty reference pan into the DSC cell.
- **Thermal Program:** Equilibrate the cell at a temperature well below the expected melting point (e.g., 25°C). Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature significantly above the melting event (e.g., 250°C).
- **Data Analysis:** The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The enthalpy of fusion (ΔH_{fus}) can also be calculated from the peak area, providing insight into the energetics of the melting process.

Boiling Point: Given the high melting point of related structures, it is anticipated that **2-Chlorooxazolo[4,5-b]pyridine** has a high boiling point and may be susceptible to decomposition before boiling at atmospheric pressure. Therefore, vacuum distillation or techniques like thermogravimetric analysis (TGA) would be required to assess its thermal stability and volatility.

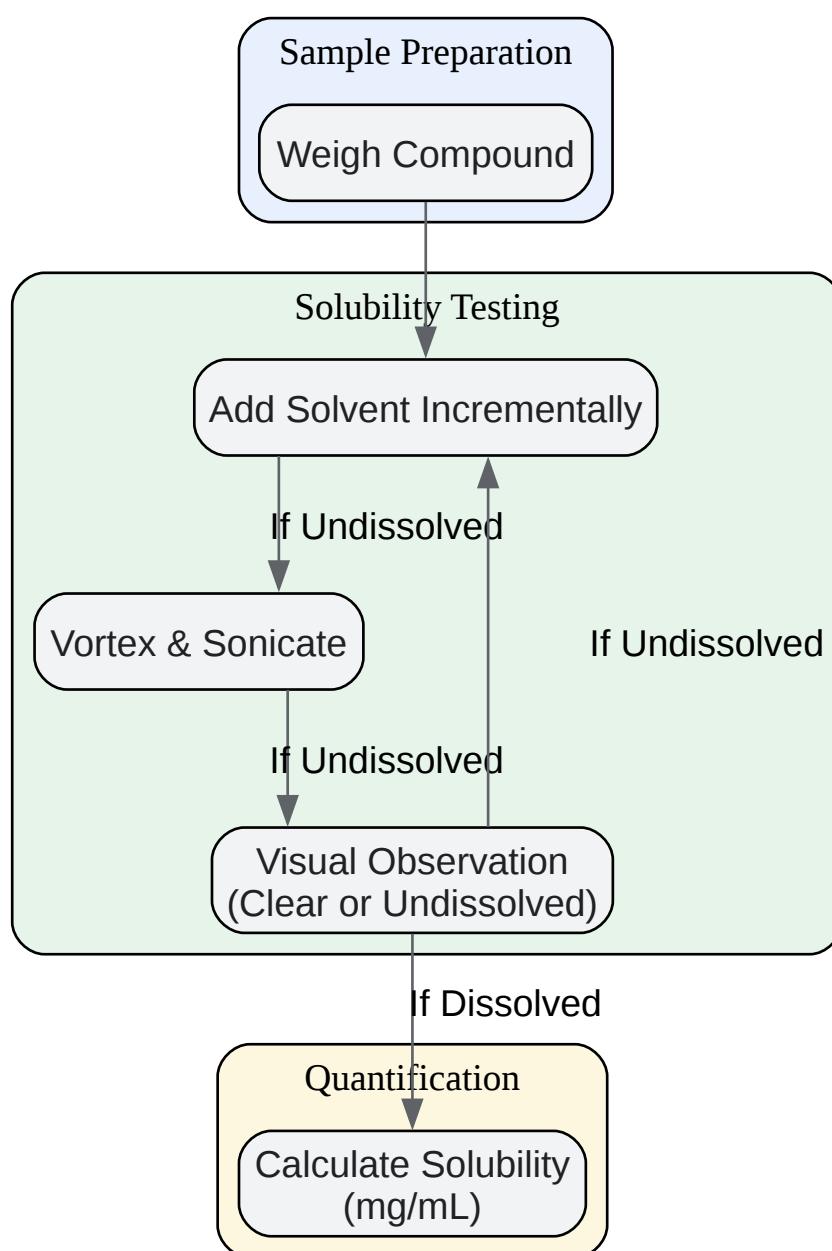
Solubility Profile

The solubility of a compound is critical for reaction setup, purification, and formulation. The structure of **2-Chlorooxazolo[4,5-b]pyridine** contains both polar (heteroatoms) and nonpolar (aromatic rings) features.

- **Aqueous Solubility:** The pyridine fragment is known to enhance water solubility.^[1] However, the overall fused ring system is largely hydrophobic. Therefore, low solubility in water is expected. The formation of a hydrochloride salt by protonating the pyridine nitrogen would likely increase aqueous solubility.^{[6][7]}

- Organic Solubility: It is predicted to be soluble in polar aprotic organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and moderately soluble in chlorinated solvents like dichloromethane (DCM) and chloroform (CHCl_3), as well as ethers like tetrahydrofuran (THF). Its solubility in nonpolar solvents like hexanes is expected to be poor.

Workflow for Solubility Assessment The following diagram illustrates a standard workflow for determining the solubility of a research compound.



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Caption: Workflow for experimental solubility determination.

Spectroscopic and Structural Characterization

Spectroscopic analysis provides unambiguous confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the three protons on the pyridine ring. The chemical shifts and coupling constants would be diagnostic of their relative positions on the [4,5-b] fused system.
- ^{13}C NMR: The carbon NMR spectrum will display six signals for the six unique carbon atoms in the molecule. The carbon atom attached to the chlorine (C2) is expected to have a characteristic chemical shift, typically in the range of 150-160 ppm.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. The mass spectrum will show a characteristic isotopic pattern for the molecular ion $[\text{M}]^+$ due to the presence of one chlorine atom (^{35}Cl and ^{37}Cl in an approximate 3:1 ratio), with peaks at $m/z \approx 154$ and 156 .

Infrared (IR) Spectroscopy: The IR spectrum would be used to identify key functional groups. Expected characteristic absorption bands include C=N stretching vibrations for the pyridine and oxazole rings (around $1600\text{-}1650\text{ cm}^{-1}$), C-O-C stretching of the oxazole ring, and C-Cl stretching vibrations.

Logical Flow for Structural Confirmation The process of confirming the structure of a newly synthesized or acquired batch of **2-Chlorooxazolo[4,5-b]pyridine** follows a logical progression of analytical techniques.



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Caption: Standard analytical workflow for structural elucidation.

Crystallography: To date, the single-crystal X-ray structure of **2-Chlorooxazolo[4,5-b]pyridine** has not been reported in publicly accessible databases. Obtaining this data would provide definitive proof of structure, including precise bond lengths, bond angles, and intermolecular packing in the solid state. This information is invaluable for computational modeling and understanding structure-property relationships.

Conclusion

2-Chlorooxazolo[4,5-b]pyridine is a key heterocyclic building block with physical properties defined by its fused aromatic structure and chloro-substituent. While specific experimental values for properties like melting point and solubility are not readily available in the literature, this guide outlines the standard, robust methodologies for their determination. The provided protocols and expected characteristics serve as a reliable foundation for researchers and scientists to handle, characterize, and effectively utilize this compound in their drug development and materials science endeavors. A systematic approach to characterization, as detailed herein, ensures the scientific integrity and reproducibility of any subsequent research.

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